“(5-Hydroxy-2-methyl-1h-indol-3-yl)acetic acid” is a member of the class of indole-3-acetic acids that is indole-3-acetic acid substituted by a hydroxy group at C-5 . It has a role as a drug metabolite, a human metabolite, and a mouse metabolite . It is the catabolic end product of the serotonin pathway and is present in body fluids like cerebrospinal fluid (CSF), blood, and urine . The expression levels of this compound are different among normal and cancer patients .
The synthesis of “(5-Hydroxy-2-methyl-1h-indol-3-yl)acetic acid” involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5- [ (1 H -indol-3-yl)methyl]-1,3,4-oxadiazole-2 (3 H)-thiones . Another synthetic route involves the formation of the compound from serotonin via a 5-hydroxy indole-3-acetaldehyde intermediate by aldehyde dehydrogenase .
The molecular formula of “(5-Hydroxy-2-methyl-1h-indol-3-yl)acetic acid” is C12H13NO3 . The InChI representation of the molecule is InChI=1S/C11H11NO3/c1-15-11(14)4-7-6-12-10-3-2-8(13)5-9(7)10/h2-3,5-6,12-13H,4H2,1H3 .
“(5-Hydroxy-2-methyl-1h-indol-3-yl)acetic acid” is formed when 5-HT is metabolized by monamine oxidase and aldehyde dehydrogenase in the liver . It is excreted in urine and has been used as a biomarker for detection of neuroendocrine tumors and an internal standard for the quantification of serotonin metabolism in rat brain using mass spectrometry .
O-Desmethyl-N-deschlorobenzoyl indomethacin is classified under NSAIDs, specifically as an indole-acetic acid derivative. It is one of several metabolites resulting from the hepatic metabolism of indomethacin, which also includes O-desmethyl-indomethacin and N-deschlorobenzoyl-indomethacin. These metabolites are primarily inactive, lacking significant pharmacological activity when compared to their parent compound .
The synthesis of O-desmethyl-N-deschlorobenzoyl indomethacin occurs through two primary metabolic reactions:
These reactions typically occur in the liver and are facilitated by various cytochrome P450 enzymes, which play a critical role in drug metabolism. The specific enzymes involved may vary among individuals due to genetic polymorphisms, which can affect drug efficacy and safety profiles .
The molecular structure of O-desmethyl-N-deschlorobenzoyl indomethacin can be described as follows:
O-desmethyl-N-deschlorobenzoyl indomethacin is primarily involved in metabolic reactions rather than direct therapeutic actions. Its formation from indomethacin involves enzymatic reactions that are crucial for drug clearance from the body. These metabolic pathways are essential for understanding how drugs are processed and their potential accumulation or toxicity.
While O-desmethyl-N-deschlorobenzoyl indomethacin itself does not exhibit significant pharmacological activity, understanding its mechanism involves examining its parent compound, indomethacin. Indomethacin functions as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation and pain.
The mechanism can be summarized as follows:
Although O-desmethyl-N-deschlorobenzoyl indomethacin does not contribute directly to these effects, its formation indicates how indomethacin is metabolized and how its therapeutic effects may diminish over time due to metabolic processing .
Although O-desmethyl-N-deschlorobenzoyl indomethacin itself does not have significant therapeutic applications due to its inactivity, studying this metabolite provides insights into:
Research on this metabolite contributes to broader pharmacological knowledge regarding NSAIDs and their effects on human health .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4